molecular formula C18H15F3N2O3 B2464828 N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 922127-63-7

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2464828
CAS No.: 922127-63-7
M. Wt: 364.324
InChI Key: UFBQNZWBXWGSII-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a benzoxazepine-derived compound featuring a 1,4-benzoxazepine core fused with a 4-(trifluoromethyl)benzamide moiety.

Structural confirmation typically employs spectroscopic methods (e.g., $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, IR) and elemental analysis, with key spectral markers including:

  • C=O stretch (5-oxo group): ~1660–1682 cm$ ^{-1} $ (IR)
  • CF$ _3 $ vibrations: Strong C-F stretches near 1150–1250 cm$ ^{-1} $ (IR) .

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c1-23-8-9-26-15-7-6-13(10-14(15)17(23)25)22-16(24)11-2-4-12(5-3-11)18(19,20)21/h2-7,10H,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBQNZWBXWGSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide” typically involves multiple steps, including the formation of the benzoxazepine ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzoxazepine ring through cyclization of appropriate precursors.

    Amidation Reactions: Introduction of the benzamide group via amidation reactions.

    Functional Group Transformations: Incorporation of the trifluoromethyl group through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide” may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzene ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide” may have various scientific research applications, including:

    Chemistry: Study of its chemical properties and reactivity.

    Biology: Investigation of its biological activity and potential as a therapeutic agent.

    Medicine: Exploration of its pharmacological effects and potential use in drug development.

    Industry: Utilization in the synthesis of other complex molecules or as a precursor in industrial processes.

Mechanism of Action

The mechanism of action of “N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group may enhance its binding affinity and selectivity. The compound may modulate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Benzamide Molecular Formula Molecular Weight CAS Number Key Features
Target Compound: N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide 4-(trifluoromethyl) C$ _{18} $H$ _{15} $F$ _3 $N$ _2 $O$ _3 $ 364.32 g/mol Not provided Electron-withdrawing CF$ _3 $; potential enhanced metabolic stability
3-Methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide 3-methoxy C$ _{18} $H$ _{18} $N$ _2 $O$ _4 $ 326.35 g/mol 921995-63-3 Electron-donating methoxy group; may influence solubility and binding
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide 2,1,3-benzothiadiazole-5-yl C$ _{17} $H$ _{14} $N$ _4 $O$ _3 $S 354.38 g/mol 1206989-09-4 Benzothiadiazole introduces aromatic heterocycle; possible redox activity
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide 4-(trifluoromethyl) (sodium salt) C$ _{12} $H$ _{9} $ClF$ _3 $N$ _5 $NaS$ _2 $ Not provided Not provided Herbicidal application; sodium salt enhances solubility

Key Findings:

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in the target compound and the sodium salt derivative enhances lipophilicity and resistance to oxidative metabolism compared to the methoxy or benzothiadiazole analogs .
  • The methoxy group in the 3-methoxy analog may improve solubility due to its polar nature but could reduce membrane permeability .

Spectral and Structural Differences: The absence of a C=O stretch in triazole derivatives (e.g., compounds [7–9] in ) contrasts with the persistent 5-oxo group in benzoxazepines, confirming core structural differences . The sodium salt derivative lacks the benzoxazepine ring but shares the 4-(trifluoromethyl)benzamide motif, highlighting divergent applications (herbicide vs.

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazepine core with a trifluoromethyl group and an amide functional group. Its molecular formula is C17H15F3N2OC_{17}H_{15}F_3N_2O with a molecular weight of approximately 340.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.
  • Ion Channel Interaction : The compound may modulate ion channels, affecting excitability and neurotransmission in neuronal tissues.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. Benzoxazepines have been shown to suppress IL-17 release in T-helper cells, which is crucial in tumor immunity .

Neuroprotective Effects

Studies suggest that benzoxazepine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

StudyFindings
Antitumor Efficacy A study demonstrated that benzoxazepine derivatives significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
Neuroprotection In a model of neurodegeneration, the compound showed promise in reducing neuronal cell death and improving cognitive function .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and distribution in tissues. The compound is metabolized primarily in the liver with renal excretion as the main route for elimination.

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